molecular formula C18H21N3O3S2 B2562945 3-(2-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 1421500-20-0

3-(2-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2562945
CAS No.: 1421500-20-0
M. Wt: 391.5
InChI Key: GUWFBGFRXQKBPQ-UHFFFAOYSA-N
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Description

3-(2-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a useful research compound. Its molecular formula is C18H21N3O3S2 and its molecular weight is 391.5. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Spectroscopy

The molecular structure and vibrational frequencies of compounds structurally related to 3-(2-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one have been investigated using both Hartree–Fock and Density Functional Theory (DFT) methods. These studies provide insights into the compound's ground state geometry, aiding in the understanding of its physical and chemical properties. For instance, Taşal et al. (2009) conducted a detailed study on the vibrational spectra and molecular structure of 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one, a related molecule, revealing significant conformer stability and experimental vibrational data agreement (Taşal et al., 2009).

Synthesis and Antimicrobial Activities

The synthesis and exploration of antimicrobial activities of derivatives connected to the subject compound have been extensively studied. For example, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives demonstrating good to moderate antimicrobial activities, indicating the potential for these compounds to be developed into new antimicrobial agents (Bektaş et al., 2007).

Metabolic Pathway Elucidation

Understanding the metabolic pathways of compounds with similar structures to the given chemical can inform drug development and toxicity studies. A study by Hvenegaard et al. (2012) on Lu AA21004, a novel antidepressant, detailed the oxidative metabolism of the drug, identifying key enzymes involved and metabolic products. This type of research is crucial for predicting drug interactions and optimizing pharmacokinetic properties (Hvenegaard et al., 2012).

Novel Synthesis Methods

Research into novel synthesis methods for creating compounds structurally similar to this compound has yielded innovative approaches to constructing complex molecules. For instance, the development of new 1,2,4-triazole derivatives with significant antimicrobial properties showcases advanced synthetic techniques that could be applied to a wide range of pharmaceutical compounds (Bektaş et al., 2007).

Receptor Binding and Pharmacological Activity

The receptor binding affinities and pharmacological activities of molecules structurally related to the target compound have been investigated to understand their potential as therapeutic agents. Remy et al. (1983) synthesized and evaluated a series of compounds for their neuroleptic activities, providing valuable insights into the relationship between molecular structure and pharmacological activity (Remy et al., 1983).

Properties

IUPAC Name

3-[2-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S2/c22-16(11-21-14-3-1-2-4-15(14)24-18(21)23)20-8-5-13(6-9-20)12-26-17-19-7-10-25-17/h1-4,13H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUWFBGFRXQKBPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSC2=NCCS2)C(=O)CN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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